3-(2-Phenoxyethyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-(2-phenoxyethyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c29-22(13-7-10-20-8-3-1-4-9-20)27-16-14-25(15-17-27)23(30)28(24(31)26-25)18-19-32-21-11-5-2-6-12-21/h1-6,8-9,11-12H,7,10,13-19H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXDAHHEDYSKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenoxyethyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of Pd(OAc)2–PPh3, leading to the formation of diazaspiro[4.5]decane scaffolds with exocyclic double bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyethyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(2-Phenoxyethyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Phenoxyethyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their biological or pharmacological relevance:
Pharmacological and Physicochemical Properties
- Target Compound: The 4-phenylbutanoyl group likely enhances HIF PHD binding affinity compared to smaller acyl groups (e.g., ethoxyethyl), as seen in , where bulky substituents improved potency .
- hERG Inhibition Mitigation : Acidic functional groups in related spirohydantoins (e.g., carboxylates) reduce potassium channel off-target activity, a risk for the target compound due to its neutral substituents .
Biological Activity
The compound 3-(2-Phenoxyethyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is part of a class of small molecules known for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 331.4 g/mol. Its structure allows for interactions with various biological targets, particularly in mitochondrial function and cellular metabolism.
Research indicates that derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold exhibit significant biological activities, particularly in inhibiting mitochondrial permeability transition pore (mPTP) opening. This mechanism is crucial in preventing cell death associated with conditions such as myocardial infarction (MI) and neurodegenerative diseases.
Key Findings:
- Inhibition of mPTP : Compounds similar to this compound have been shown to inhibit mPTP opening effectively, which is pivotal in cardioprotection during ischemic events .
- Cardioprotective Effects : In studies involving animal models of MI, these compounds demonstrated reduced apoptotic rates and improved cardiac function upon administration during reperfusion .
Biological Activity Overview
Case Studies
- Myocardial Infarction Model : In a controlled study using rat models of MI, administration of the compound led to a statistically significant decrease in myocardial damage and improved recovery metrics compared to controls .
- Neurodegeneration Model : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential utility in treating neurodegenerative diseases .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in cardiovascular and neurological contexts. The mechanisms by which it exerts these effects—particularly through mPTP inhibition—underscore the importance of targeting mitochondrial pathways in disease management.
Q & A
Q. What are the optimal synthetic pathways for 3-(2-phenoxyethyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can purity be maximized?
The synthesis typically involves multi-step reactions, including cyclization, acylation, and substitution. Key steps include:
- Reaction optimization : Temperature control (60–80°C) and solvent selection (e.g., DMF or THF) are critical for spirocyclic ring formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
- Yield enhancement : Slow addition of acylating agents (e.g., 4-phenylbutanoyl chloride) minimizes side reactions like over-acylation .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro screening :
- Target prediction : Computational docking (e.g., AutoDock Vina) to identify potential protein targets, leveraging the phenylbutanoyl moiety’s lipophilicity .
Advanced Research Questions
Q. How can reaction intermediates be isolated and characterized to resolve mechanistic ambiguities?
Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Molecular dynamics simulations : Analyze binding interactions with off-target proteins (e.g., hERG channel) to reduce cardiotoxicity risks .
- QSAR modeling : Use descriptors like logP and polar surface area to predict blood-brain barrier permeability for CNS-targeted applications .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
